Product packaging for N-(2-hydroxyethyl)aspartic acid(Cat. No.:CAS No. 125677-11-4)

N-(2-hydroxyethyl)aspartic acid

Cat. No.: B163413
CAS No.: 125677-11-4
M. Wt: 177.16 g/mol
InChI Key: NWVHTDWHXVPUEF-BYPYZUCNSA-N
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Description

Molecular Definition and Context as an Aspartate Derivative

N-(2-hydroxyethyl)aspartic acid is an amino acid derivative with the chemical formula C6H11NO5. chemicalbook.comnih.gov Its structure is defined by the substitution of a hydrogen atom on the amino group of aspartic acid with a 2-hydroxyethyl group. nih.gov This modification imparts specific properties to the molecule while retaining the core characteristics of its parent amino acid, aspartic acid. Aspartic acid is a non-essential α-amino acid, meaning it can be synthesized by the human body, and it serves as a fundamental building block for proteins. nih.gov

The IUPAC name for this compound is (2S)-2-(2-hydroxyethylamino)butanedioic acid. nih.gov It possesses two carboxylic acid groups and a secondary amine, making it a versatile chemical building block. The presence of the hydroxyl (-OH) group from the 2-hydroxyethyl substituent introduces an additional functional site for chemical reactions and interactions.

Below is a table summarizing the key molecular properties of this compound.

PropertyValueSource
Molecular FormulaC6H11NO5 chemicalbook.comnih.govchemspider.com
IUPAC Name(2S)-2-(2-hydroxyethylamino)butanedioic acid nih.gov
Molecular Weight177.16 g/mol nih.gov
Average Mass177.156 Da chemspider.comepa.gov
CAS Number125677-11-4 chemicalbook.comnih.govchemicalbook.com
Predicted pKa2.15 ± 0.23 chemicalbook.com
Predicted Density1.434 ± 0.06 g/cm³ chemicalbook.com

Interdisciplinary Relevance in Chemical and Biomedical Sciences Research

The unique chemical structure of this compound makes it a valuable monomer for the synthesis of functional polymers and a subject of interest across multiple scientific disciplines. Its relevance stems from the properties inherited from aspartic acid, such as biocompatibility and biodegradability, combined with the reactivity of its hydroxyl and carboxylic acid groups.

In Chemical Research:

The primary role of this compound in chemical research is as a monomer for polymerization. It is a key precursor in the synthesis of poly(α,β-[N-(2-hydroxyethyl)-D,L-aspartamide]) (PHEA). mdpi.com PHEA is a water-soluble and biocompatible polymer with pendant hydroxyl groups that can be easily modified for various applications. mdpi.com The synthesis of PHEA typically involves the ring-opening reaction of polysuccinimide, a thermal polycondensation product of aspartic acid, with ethanolamine (B43304). researchgate.net This process highlights a direct pathway from a simple amino acid to a functional polymer.

Furthermore, related aspartic acid derivatives have been investigated for their chelating properties. Natural amino acids, including aspartic acid, have shown potential as biodegradable chelators for heavy metals like copper, nickel, and zinc, offering an environmentally friendly alternative to synthetic agents like EDTA. nih.gov

In Biomedical Sciences Research:

The applications of this compound are most prominent in the biomedical field, primarily through its polymer derivative, PHEA. The biocompatibility and biodegradability of PHEA make it an attractive material for creating advanced biomedical systems. mdpi.comresearchgate.net

  • Drug Delivery Systems: PHEA and its derivatives are extensively studied for creating drug and gene delivery vehicles. researchgate.net These polymers can be engineered to form hydrogels, microparticles, and nanoparticles that encapsulate therapeutic agents. mdpi.comnih.gov For instance, pH-sensitive microparticles have been developed from PHEA copolymers for controlled drug release, where the release rate is dependent on the environmental pH. nih.gov Research has also focused on creating nanoaggregates from PHEA copolymers for the oral delivery of peptide drugs like insulin, protecting them from enzymatic degradation and facilitating their absorption. nih.gov
  • Tissue Engineering: Injectable and thermo-responsive hydrogels derived from PHEA have shown significant potential for tissue engineering applications. researchgate.net These materials can serve as scaffolds that support cell growth and tissue regeneration.
  • Biocompatible Materials: The inherent biocompatibility of PHEA has led to its use in developing various materials intended for close contact with the human body. mdpi.com For example, enzymatically cross-linked hydrogel beads from PHEA derivatives have been synthesized, which are non-toxic to cells and exhibit good blood compatibility, making them suitable for a range of biomedical applications. mdpi.com
  • The research into this compound and its polymeric forms continues to expand, driven by the demand for advanced, biocompatible, and biodegradable materials in both chemical and biomedical fields.

    Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C6H11NO5 B163413 N-(2-hydroxyethyl)aspartic acid CAS No. 125677-11-4

    3D Structure

    Interactive Chemical Structure Model





    Properties

    IUPAC Name

    (2S)-2-(2-hydroxyethylamino)butanedioic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H11NO5/c8-2-1-7-4(6(11)12)3-5(9)10/h4,7-8H,1-3H2,(H,9,10)(H,11,12)/t4-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NWVHTDWHXVPUEF-BYPYZUCNSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(CO)NC(CC(=O)O)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C(CO)N[C@@H](CC(=O)O)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H11NO5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00479055
    Record name N-(2-hydroxyethyl)aspartic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00479055
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    177.16 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    125677-11-4
    Record name N-(2-hydroxyethyl)aspartic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00479055
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Polymer Chemistry and Biomaterials Incorporating N 2 Hydroxyethyl Aspartamide Moieties

    Synthesis and Controlled Polymerization of Poly-[(N-2-hydroxyethyl)-aspartamide] (PHEA)

    The synthesis of PHEA can be achieved through several methods, each offering different levels of control over the final polymer architecture. The production of well-defined PHEA-based materials is crucial for their application, though challenges in synthesis and subsequent modification have been noted. rsc.orgresearchgate.net

    A common and traditional route to PHEA involves a two-step process starting with the thermal polycondensation of aspartic acid. This process, typically conducted at elevated temperatures (around 180-200°C), often with a catalyst like phosphoric acid, results in the formation of a polysuccinimide (PSI) intermediate. wikipedia.orgnih.gov This intermediate is a poly(anhydroaspartic acid). nih.gov The molar mass of the resulting PSI can be influenced by the reaction conditions. wikipedia.org

    The second step is the chemical modification of the PSI intermediate. The succinimide (B58015) rings within the PSI backbone are opened via aminolysis using ethanolamine (B43304). wikipedia.orgnih.gov This reaction grafts the 2-hydroxyethyl groups onto the polymer backbone, yielding poly-[(N-2-hydroxyethyl)-aspartamide] (PHEA). wikipedia.orgnih.gov This method is advantageous due to the use of readily available starting materials.

    The reaction of PSI with ethanolamine is typically carried out in a solvent such as N,N-dimethylformamide (DMF) at room temperature for several days. nih.gov The resulting PHEA is then purified, often by dialysis, to remove unreacted ethanolamine and the solvent. nih.gov

    ParameterDescriptionReference
    Starting Material L-aspartic acid nih.gov
    Intermediate Polysuccinimide (PSI) wikipedia.orgnih.gov
    Modification Reagent Ethanolamine wikipedia.orgnih.gov
    Final Product Poly-[(N-2-hydroxyethyl)-aspartamide] (PHEA) wikipedia.orgnih.gov

    For more precise control over the molecular weight and architecture of the resulting polypeptide, the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a preferred method. illinois.eduillinois.edu This technique allows for the synthesis of well-defined polypeptides. figshare.com

    In the context of PHEA, a common strategy involves the ROP of a protected aspartic acid derivative, such as β-benzyl L-aspartate N-carboxyanhydride (BLA-NCA). researchgate.netillinois.edu The polymerization is initiated by a primary amine, like hexanamine, or a macroinitiator, such as amine-terminated poly(ethylene glycol) (mPEG-NH2), to produce block copolymers. illinois.edu The reaction is typically carried out in a mixture of dry DMF and dichloromethane (B109758) (DCM) at around 35°C for several days. illinois.edu

    Following the ROP, the resulting poly(β-benzyl L-aspartate) (PBLA) or its block copolymer is then subjected to aminolysis with ethanolamine. illinois.edu This step replaces the benzyl (B1604629) protecting groups with the desired N-2-hydroxyethyl side chains, yielding PHEA or its block copolymers with a controlled degree of polymerization (DP). illinois.edu This method provides well-defined polypeptide architectures, which is crucial for creating tailored biomaterials. illinois.edu

    InitiatorMonomerResulting Polymer (before modification)Reference
    HexanamineBLA-NCAPoly(β-benzyl L-aspartate) (PBLA) illinois.edu
    mPEG-NH2BLA-NCAmPEG-b-PBLA illinois.edu

    Functionalization and Post-Modification Strategies for PHEA-based Polymers

    A key advantage of PHEA is the presence of hydroxyl groups in its side chains, which serve as reactive handles for post-polymerization modification (PPM). nih.govresearchgate.net PPM is a powerful strategy to introduce a variety of functional groups onto a pre-formed polymer, thereby tailoring its properties for specific applications without altering the polymer backbone. nih.govrsc.org

    Various molecules have been successfully grafted onto the PHEA backbone. For instance, folic acid (FA) has been attached to PHEA to create a polymer-drug conjugate with pH-sensitive self-assembly behavior. nih.gov In another example, 3-(4-hydroxyphenyl) propionic acid (HP) was esterified to PHEA to create a phenolic hydroxyl-functionalized derivative, PHEA-HP, capable of forming enzymatically cross-linked hydrogels. nih.gov The degree of derivatization can be controlled by adjusting the reaction conditions. nih.gov

    These modifications enhance the functionality of PHEA, enabling its use in targeted drug delivery and as a component of stimuli-responsive hydrogels. nih.govnih.gov

    Design and Characterization of Amphiphilic Copolymers and Nanoparticles from PHEA

    Amphiphilic block copolymers, which contain both hydrophilic and hydrophobic segments, can be designed using PHEA as the hydrophilic block. nih.govrsc.org These copolymers have the ability to self-assemble in aqueous environments into nanostructures, such as micelles and nanoparticles. rug.nl

    One approach to creating PHEA-based amphiphilic copolymers is to graft hydrophobic polymer chains, such as polylactic acid (PLA), onto the hydrophilic PHEA backbone. nih.gov The synthesis can be achieved by derivatizing PHEA with PLA, resulting in a PHEA-PLA copolymer. nih.gov

    These amphiphilic copolymers can be used to fabricate nanoparticles, often through techniques like solvent evaporation from multiple emulsions. nih.gov For example, PHEA-PLA nanoparticles have been produced to encapsulate lipophilic molecules. nih.gov The resulting nanoparticles typically exhibit a spherical morphology. nih.gov The physicochemical properties of these nanoparticles, such as size and surface charge, are critical for their intended application and can be characterized by techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM). nih.govmdpi.com

    CopolymerMethod of Nanoparticle FormationApplicationReference
    PHEA-FASelf-assembly in aqueous mediaDrug-loaded nanoparticles nih.gov
    PHEA-PLASolvent evaporation from multiple emulsionsNanocarriers for poorly water-soluble drugs nih.gov

    Polymeric Cryogels and Microparticles Incorporating Aspartic Acid Derivatives

    Aspartic acid derivatives can also be incorporated into other polymer systems to create functional biomaterials like cryogels and microparticles.

    Copolymers of 2-hydroxyethyl methacrylate (B99206) (HEMA) and an aspartic acid derivative can be synthesized to form hydrogels and cryogels. For example, poly(2-hydroxyethyl methacrylate-N-methacryloyl-L-aspartic acid) [poly(HEMA-MAsp)] has been used to create magnetic microparticles and imprinted cryogels. researchgate.net

    The synthesis typically involves the free-radical polymerization of HEMA and a custom-synthesized monomer, N-methacryloyl-L-aspartic acid (MAsp). researchgate.netresearchgate.net The polymerization can be initiated by a chemical initiator and may include a cross-linking agent to form a three-dimensional network. researchgate.net Cryogelation is a specific technique where the polymerization is carried out at sub-zero temperatures, leading to a macroporous gel structure. nih.govresearchgate.net The resulting poly(HEMA-MAsp) materials can be characterized by various techniques, including Fourier transform infrared spectroscopy (FTIR) and scanning electron microscopy (SEM), to confirm their structure and morphology. researchgate.net

    Application in Affinity Separation and Environmental Remediation Research

    Polymers derived from N-(2-hydroxyethyl)aspartic acid, principally α,β-poly(N-2-hydroxyethyl)-DL-aspartamide (PHEA), serve as a versatile and promising platform for developing advanced materials for affinity separation and environmental remediation. The inherent biocompatibility, biodegradability, and the presence of reactive pendant hydroxyl groups on the PHEA backbone allow for extensive functionalization. mdpi.comillinois.edu This adaptability enables the creation of tailored adsorbents, hydrogels, and membranes designed to selectively capture and remove specific targets, ranging from proteins to environmental pollutants like heavy metals and organic dyes.

    Affinity Separation

    In the field of affinity separation, particularly in chromatography, PHEA-based materials have demonstrated significant utility. A key application is in hydrophilic interaction chromatography (HILIC), a technique used for separating polar compounds. Stationary phases for high-pressure liquid chromatography (HPLC) have been developed by grafting PHEA onto a silica (B1680970) support. These columns are effective for a variety of separation tasks, including the desalting of proteins. nih.gov

    One notable study detailed a chromatographic procedure for removing sodium dodecyl sulfate (B86663) (SDS) from protein samples that were isolated by electroelution. The method uses a column packed with poly(2-hydroxyethyl-aspartamide) silica. The protein-SDS mixture is loaded onto the column in a high concentration of an organic solvent like n-propanol (>60%). Under these conditions, the protein binds to the hydrophilic stationary phase, while the SDS is separated. The purified protein is then eluted using a gradient of decreasing organic solvent concentration. A major advantage of this method is the use of volatile buffers, which allows for the recovery of the protein in a completely salt-free form, making it suitable for subsequent sensitive analyses such as N-terminal sequencing and enzymatic digestion. nih.gov

    Environmental Remediation

    The capacity to functionalize PHEA and its derivatives has been extensively explored for environmental applications, especially in the creation of hydrogels for the adsorption of pollutants from aqueous solutions. These hydrogels can be engineered to have a high affinity for specific contaminants, including heavy metal ions and synthetic dyes, which are significant environmental concerns. researchgate.netrepec.org

    Heavy Metal Removal: While direct studies on PHEA for heavy metal removal are part of a broader research area, the principles are well-established using similar functional polymers. For instance, polyacrylamide-based hydrogels, which share functional similarities, have been used to create nanocomposites for the removal of Co(II) and Ni(II). nih.gov The introduction of chelating functional groups onto the PHEA backbone, such as amines or carboxylic acids, can significantly enhance its affinity for heavy metal ions. Research on related polyamide-amine (PAMAM) composites shows high removal rates for various heavy metals, including lead (Pb²⁺), copper (Cu²⁺), mercury (Hg²⁺), and silver (Ag⁺). nih.gov This indicates a strong potential for similarly modified PHEA-based materials to act as effective adsorbents for toxic metal ions.

    Dye Adsorption: PHEA-related polymers, particularly those based on its parent structure, poly(aspartic acid), have been formulated into composite hydrogels for dye removal. For example, alginate/polyaspartic acid composite beads have been used to adsorb cationic dyes like methylene (B1212753) blue and malachite green. researchgate.net The adsorption mechanism often relies on ionic interactions between the functional groups on the polymer (e.g., carboxyl groups) and the charged dye molecules. The performance of these hydrogels can be tailored by adjusting the polymer composition and cross-linking density. The table below summarizes the adsorption capacities of such a system for different dyes. researchgate.net

    Table 1: Adsorption Capacity of Alginate/Polyaspartic Acid Hydrogel Beads for Various Dyes This table is interactive. Users can sort columns by clicking on the headers.

    Dye NameDye TypeMaximum Adsorption Capacity (mg/g) researchgate.net
    Methylene BlueCationic4.72
    Malachite GreenCationic3.81
    Methyl OrangeAnionic0.28

    The research into functionalized PHEA and related poly(aspartamide) derivatives continues to expand, driven by the need for efficient, low-cost, and environmentally benign materials for separation and purification technologies. frontiersin.org The ability to fine-tune the chemical structure of these polymers to target specific molecules underscores their significant potential in both industrial and environmental applications.

    Advanced Analytical Techniques for N 2 Hydroxyethyl Aspartic Acid and Its Derivatized Forms

    Chromatographic Separation and Detection Methods

    Chromatographic techniques are central to the analysis of N-(2-hydroxyethyl)aspartic acid, providing the necessary separation from other components in a sample. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the specific analytical goals.

    High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

    High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids and their derivatives. actascientific.com However, many amino acids, including this compound, lack a strong chromophore, making their detection by UV-Vis absorbance challenging at low concentrations. axionlabs.com To overcome this, pre-column derivatization is employed to attach a UV-active or fluorescent tag to the amino acid before its introduction into the HPLC system. actascientific.com

    Common derivatizing agents for amino acids include o-phthalaldehyde (B127526) (OPA) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), commercially available as the AccQ-Tag reagent. niscpr.res.inwaters.com OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. niscpr.res.in Since this compound is a secondary amine, derivatization with OPA alone is not effective. However, methods using a combination of OPA and 9-fluorenylmethyl chloroformate (FMOC) can be employed, where FMOC derivatizes secondary amines. jascoinc.com

    The AccQ-Tag reagent (AQC) reacts with both primary and secondary amines to form stable, fluorescent derivatives, making it a suitable choice for the analysis of this compound. waters.comwaters.com The derivatization reaction with AQC is straightforward and produces derivatives that can be readily separated by reversed-phase HPLC. waters.com The stability of the AQC derivatives allows for automated sample processing and analysis. andrewalliance.com

    Table 1: Representative HPLC Conditions for Amino Acid Analysis using Pre-column Derivatization

    ParameterCondition
    Column Reversed-phase C18 column (e.g., AccQ-Tag Ultra C18, 4.6 x 150 mm, 4 µm) waters.com
    Mobile Phase A Aqueous buffer (e.g., acetate-phosphate buffer) lcms.cz
    Mobile Phase B Acetonitrile/Methanol/Water mixture lcms.cz
    Gradient A gradient from a low to high percentage of Mobile Phase B is typically used to elute the derivatized amino acids.
    Flow Rate 1.0 mL/min niscpr.res.in
    Column Temperature 37 - 40 °C niscpr.res.in
    Detection Fluorescence Detector (e.g., Ex: 250 nm, Em: 395 nm for AQC; Ex: 350 nm, Em: 450 nm for OPA) niscpr.res.inwaters.com
    Injection Volume 10 - 20 µL

    This table presents a generalized set of conditions. Method optimization is required for the specific analysis of this compound.

    Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

    Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. sigmaaldrich.com Amino acids, including this compound, are non-volatile due to their polar functional groups (carboxylic acid, amine, and hydroxyl groups). Therefore, a derivatization step is necessary to convert them into volatile derivatives suitable for GC analysis. sigmaaldrich.com

    Silylation is a common derivatization technique for amino acids, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. researchgate.net The resulting silylated derivatives are more volatile and thermally stable, allowing for their separation on a GC column and subsequent detection by a mass spectrometer. sigmaaldrich.com The mass spectrometer provides valuable structural information based on the fragmentation pattern of the derivatized molecule, aiding in its identification. researchgate.net A two-step derivatization can also be employed, involving silylation of the carboxylic group followed by trifluoroacyl derivatization of the amino group. nih.gov

    Table 2: Typical GC-MS Conditions for the Analysis of Derivatized Amino Acids

    ParameterCondition
    Derivatization Reagent MTBSTFA or a two-step TMS-TFA derivatization sigmaaldrich.comnih.gov
    Column Non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) sigmaaldrich.com
    Carrier Gas Helium at a constant flow rate
    Injection Mode Splitless or split injection
    Temperature Program An initial oven temperature of around 100°C, followed by a temperature ramp to over 300°C. sigmaaldrich.com
    Ionization Mode Electron Ionization (EI) at 70 eV
    Mass Analyzer Quadrupole or Ion Trap
    Detection Mode Full scan or Selected Ion Monitoring (SIM)

    This table provides a general overview of GC-MS conditions. Specific parameters need to be optimized for the analysis of the volatile derivatives of this compound.

    Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Sensitive Analysis

    Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) combines the high separation efficiency of UPLC with the high sensitivity and selectivity of mass spectrometry. This technique is particularly well-suited for the analysis of low-abundance analytes in complex matrices. nih.gov For the analysis of this compound, UPLC-MS, often in tandem with another mass spectrometer (MS/MS), provides excellent sensitivity and specificity. mdpi.com

    Similar to HPLC, pre-column derivatization with reagents like AccQ-Tag (AQC) is often used to improve the chromatographic retention of polar amino acids on reversed-phase UPLC columns and to enhance ionization efficiency for mass spectrometry. mdpi.comresearchgate.net The use of UPLC with sub-2 µm particle columns allows for faster analysis times and improved resolution compared to traditional HPLC. nih.gov The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), to achieve high selectivity and low detection limits. nih.gov

    Table 3: Representative UPLC-MS/MS Conditions for Amino Acid Analysis

    ParameterCondition
    Derivatization Reagent AccQ-Tag (AQC) mdpi.com
    Column UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm) pubcompare.ai
    Mobile Phase A 0.1% Formic acid in water
    Mobile Phase B 0.1% Formic acid in acetonitrile
    Flow Rate 0.4 - 0.6 mL/min
    Column Temperature 40 - 55 °C nih.gov
    Ionization Source Electrospray Ionization (ESI) in positive ion mode
    Mass Analyzer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)
    Detection Mode Multiple Reaction Monitoring (MRM) nih.gov

    This table outlines general UPLC-MS/MS parameters. Method development and optimization are essential for the sensitive analysis of this compound.

    Spectroscopic Characterization (NMR, FTIR, Mass Spectrometry) for Structural Elucidation

    Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound.

    Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The 1H NMR spectrum of this compound would be expected to show characteristic signals for the protons on the ethyl group, the aspartic acid backbone, and the exchangeable protons of the amine, hydroxyl, and carboxylic acid groups. The 13C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. For comparison, the experimental 1H NMR spectrum of L-aspartic acid in D2O shows a doublet of doublets for the α-proton around 3.9 ppm and two doublets of doublets for the β-protons around 2.8 ppm. hmdb.ca The spectrum of this compound would exhibit additional signals corresponding to the hydroxyethyl (B10761427) group.

    Fourier Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to display characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol groups (broad band around 3300-2500 cm-1), the N-H stretch of the secondary amine (around 3300-3500 cm-1), the C=O stretch of the carboxylic acid groups (around 1700-1725 cm-1), and C-N and C-O stretching vibrations in the fingerprint region. The spectrum of a related compound, N,N-2-hydroxyethyl-3-amino methyl propionate, shows characteristic peaks for these functional groups. researchgate.net

    Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification and structural elucidation. The molecular weight of this compound is 177.16 g/mol . nih.gov In mass spectrometry, this would be observed as the molecular ion peak [M]+ or protonated molecule [M+H]+. The fragmentation pattern in MS/MS would show characteristic losses, such as the loss of water (H2O), carbon dioxide (CO2), and fragments corresponding to the hydroxyethyl and aspartic acid moieties. For instance, the mass spectrum of aspartic acid shows characteristic fragments corresponding to the loss of H2O and COOH. researchgate.netnist.gov

    Table 4: Expected Spectroscopic Features for this compound

    TechniqueExpected FeaturesReference to Aspartic Acid Features
    1H NMR Signals for -CH2-CH2-OH, -NH-, -CH(COOH)-, -CH2(COOH)Aspartic acid shows signals for -CH(COOH)- and -CH2(COOH) hmdb.ca
    13C NMR Signals for carbonyl carbons, carbons adjacent to N and O, and aliphatic carbons
    FTIR Broad O-H stretch (acid, alcohol), N-H stretch, C=O stretch, C-N and C-O stretchesAspartic acid shows broad O-H, N-H, and C=O stretches akgec.ac.in
    Mass Spec [M+H]+ at m/z 178.07, fragmentation by loss of H2O, CO2, and parts of the side chainAspartic acid shows fragmentation by loss of H2O and COOH researchgate.netnist.gov

    Development of Derivatization Reagents and Protocols for Enhanced Analytical Performance

    The development of effective derivatization reagents and protocols is critical for enhancing the analytical performance of methods for this compound. actascientific.com The ideal derivatization reaction should be rapid, quantitative, and produce a single, stable derivative with improved detection characteristics. researchgate.net

    As this compound contains both a secondary amine and carboxylic acid functional groups, derivatization strategies can target one or both of these groups.

    Derivatization of the Amine Group: Reagents like AccQ-Tag (AQC) and FMOC are well-suited for derivatizing the secondary amine in this compound to introduce a fluorescent or UV-absorbing tag. waters.comjascoinc.com The AccQ-Tag protocol involves mixing the sample with a borate (B1201080) buffer to maintain an optimal pH (8.2-10.1), followed by the addition of the AQC reagent. waters.com The reaction is typically heated to ensure complete derivatization. andrewalliance.com Automated derivatization procedures have been developed to improve reproducibility and throughput. axionlabs.commdpi.com

    Derivatization of the Carboxyl and Amine Groups for GC-MS: For GC-MS analysis, a two-step derivatization is often necessary. nih.gov The carboxylic acid groups are first esterified, for example, by heating with an alcohol in the presence of an acid catalyst. This is followed by acylation or silylation of the amine and hydroxyl groups to increase volatility. nih.govresearchgate.net The development of these protocols requires careful optimization of reaction times, temperatures, and reagent concentrations to ensure complete derivatization and prevent the formation of side products. researchgate.net

    The choice of derivatization reagent and protocol depends on the analytical technique being used and the specific requirements of the analysis. For sensitive and high-throughput analysis, UPLC-MS with a rapid and automatable derivatization method like AccQ-Tag is often preferred. For comprehensive structural information, GC-MS with a robust derivatization method to produce volatile derivatives is a valuable tool.

    Specialized Research Applications of N 2 Hydroxyethyl Aspartic Acid and Its Analogues

    Coordination Chemistry and Chelating Agent Research for Amino Acid Derivatives

    Amino acid derivatives, including N-(2-hydroxyethyl)aspartic acid, are significant in coordination chemistry due to their ability to form stable complexes with various metal ions. This chelating property stems from the presence of multiple binding sites, such as amino and carboxyl groups, which can coordinate with metal ions. jetir.orgat.ua The study of these interactions is crucial for understanding their roles in biological systems and for designing new molecules with specific metal-binding capabilities.

    Poly(aspartic acid) (PASP), a polymer of aspartic acid, demonstrates a strong affinity for heavy and alkaline earth metal ions, a property exploited in various industrial applications. griffith.edu.au The chelation ability of PASP is influenced by its molecular weight, with polymers generally showing higher chelation ability than their monomer or oligomer counterparts. griffith.edu.au This highlights the importance of the polymeric structure in enhancing the coordination potential of the aspartic acid units. griffith.edu.au

    The coordination of amino acids with metals can be influenced by the surrounding environment. For instance, the inhibition of metal corrosion by amino acids is often attributed to their adsorption on the metal surface, forming a protective film. jetir.orgat.ua This process involves the coordination of the amino and carboxyl groups with the metal. jetir.orgat.ua The nature of this interaction, whether it is physisorption or chemisorption, depends on the specific metal, the amino acid derivative, and the corrosive medium. jetir.org

    Research into the coordination chemistry of amino acid derivatives like this compound provides valuable insights for the development of new materials and technologies. These include the design of more effective corrosion inhibitors, the creation of novel drug delivery systems, and the development of agents for environmental remediation. griffith.edu.auresearchgate.netresearchgate.net

    Table 1: Coordination Properties of Amino Acid Derivatives

    Exploration in Corrosion Inhibition Mechanisms (for related amino acid derivatives)

    Amino acids and their derivatives have emerged as environmentally friendly and cost-effective corrosion inhibitors for various metals and alloys. rsc.orgdoaj.org Their effectiveness stems from their molecular structure, which typically includes nitrogen, oxygen, and sometimes sulfur atoms, along with polar functional groups like –NH2 and –COOH. jetir.org These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier against corrosive agents. jetir.orgat.ua

    The mechanism of corrosion inhibition by amino acid derivatives is primarily based on their ability to adsorb onto the metal surface. jetir.org This adsorption can occur through two main processes: physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemisorption, which involves the formation of coordinate bonds between the heteroatoms of the inhibitor and the d-orbitals of the metal. jetir.org The type of adsorption is influenced by factors such as the nature of the metal, the specific amino acid derivative, and the corrosive environment. jetir.org

    Several studies have investigated the corrosion inhibition properties of various amino acid derivatives. For instance, aspartic acid has been studied as a corrosion inhibitor for mild steel in acidic solutions, with its inhibition efficiency increasing with concentration and temperature. researchgate.net Similarly, L-aspartic acid, in combination with zinc ions, has been shown to be an effective corrosion inhibitor for carbon steel in aqueous media, acting as an anodic inhibitor. jacsdirectory.com The synergistic effect observed in this system highlights the potential for formulating more potent inhibitor systems by combining different compounds. jacsdirectory.com

    The development of new and more effective corrosion inhibitors based on amino acid derivatives is an active area of research. researchgate.netrsc.org Computational methods, such as quantum chemical calculations, are being employed to understand the inhibition mechanism at a molecular level and to guide the design of new inhibitor molecules with enhanced performance. researchgate.net These studies focus on correlating the molecular structure of the inhibitors with their inhibition efficiency, providing valuable insights for the rational design of next-generation green corrosion inhibitors. researchgate.net

    Table 2: Corrosion Inhibition Studies of Amino Acid Derivatives

    Role as Amino Acid Adducts in Biomarker Research (e.g., in toxicology)

    In toxicology, the formation of adducts between reactive chemicals and biological macromolecules, such as proteins and DNA, is a key area of research. These adducts can serve as biomarkers of exposure to xenobiotics and may be involved in the mechanisms of toxicity. acs.orgoup.com Amino acid adducts, formed by the covalent binding of a chemical to an amino acid residue in a protein, are particularly useful as biomarkers because they can provide a measure of the biologically effective dose of a toxicant. d-nb.info

    One important application of amino acid adducts as biomarkers is in monitoring human exposure to carcinogens. thermofisher.com For example, N-(2-hydroxyethyl)valine, an adduct formed from the reaction of ethylene (B1197577) oxide with the N-terminal valine of hemoglobin, is a well-established biomarker of exposure to this carcinogen. le.ac.ukoup.com The levels of this adduct in blood can be used to assess both occupational and environmental exposure to ethylene oxide. le.ac.ukoup.com Similarly, adducts of other carcinogens, such as aromatic amines, with hemoglobin and serum albumin are being investigated as potential biomarkers of exposure. thermofisher.com

    The study of amino acid adducts is not limited to exposure assessment. It also plays a crucial role in understanding the mechanisms of toxicity. oup.com The formation of adducts can disrupt the normal function of proteins, leading to cellular damage and toxicity. oup.com By identifying the specific proteins and amino acid residues that are targeted by a toxicant, researchers can gain insights into the molecular events that underlie its adverse effects. oup.com

    The development of sensitive analytical methods, such as mass spectrometry, has greatly advanced the field of adductomics, which is the large-scale study of adducts. nih.gov These methods allow for the detection and quantification of a wide range of amino acid adducts in biological samples, providing a comprehensive picture of an individual's exposure to various chemicals. nih.gov This information is invaluable for risk assessment and for developing strategies to prevent or mitigate the harmful effects of toxic chemicals. d-nb.infonih.gov

    Table 3: Amino Acid Adducts as Biomarkers

    Compound Names Mentioned in the Article

    Table 4: List of Compounds

    Future Research Trajectories and Challenges for N 2 Hydroxyethyl Aspartic Acid

    Novel Synthetic Routes and Sustainable Production Methodologies

    The traditional synthesis of amino acid derivatives often relies on petroleum-based precursors and processes that can be energy-intensive and generate significant waste. mdpi.com A primary challenge for the future is the development of novel, greener synthetic pathways for N-(2-hydroxyethyl)aspartic acid and its polymers.

    Future research is likely to focus on several key areas:

    Biocatalysis and Enzymatic Synthesis: The use of enzymes for the synthesis of amino acids and their derivatives is a rapidly growing field. researchgate.net L-aspartic acid itself can be produced via enzymatic conversion of fumaric acid. mdpi.com Future methodologies could explore enzymes to directly catalyze the N-alkylation of aspartic acid with ethanolamine (B43304) or a suitable precursor, offering high stereoselectivity and milder reaction conditions compared to conventional chemical synthesis.

    Renewable Feedstocks: A significant push in green chemistry is the move away from petrochemicals. frontiersin.org Research into producing the foundational components, aspartic acid and ethanolamine, from renewable biomass sources is a critical trajectory. This includes leveraging fermentation processes or catalytic conversion of bio-derived platform chemicals. mdpi.com

    Catalytic Fixation: Innovative approaches, such as the catalytic fixation of nitrogen (N₂) and carbon dioxide (CO₂), are being explored for the synthesis of simple amino acids like glycine (B1666218) and alanine. rsc.org While still in early stages, this technology could eventually provide a highly sustainable route to amino acid backbones, which could then be derivatized.

    Radical Chemistry: Modern synthetic strategies are exploiting radical chemistry to create non-canonical amino acids from sustainable feedstocks. uni-wuppertal.de These methods could be adapted to forge the N-C bond in this compound, potentially offering new efficiencies and access to a wider range of structural analogues.

    Polymerization from Sustainable Monomers: The synthesis of related polymers, such as poly(aspartic acid) (PASP), often starts with the thermal polycondensation of aspartic acid. researchgate.net Future work will likely focus on optimizing these polymerization processes to reduce energy consumption and utilize green catalysts. The subsequent ring-opening reaction with ethanolamine to produce poly(α,β-[N-(2-hydroxyethyl)-DL-aspartamide]) (PHEA) is a key step that could be improved with more efficient and environmentally benign catalysts and solvents. researchgate.netnih.gov

    Advanced Functionalization for Tailored Properties in Chemical Systems

    The versatility of this compound and its polymeric form, PHEA, stems from the presence of multiple functional groups (carboxylic acids, hydroxyl groups, and amide linkages) that can be chemically modified. Advanced functionalization is a key research area for creating materials with highly specific and tunable properties.

    Key research directions include:

    Grafting and Copolymerization: To create amphiphilic structures for drug delivery, PHEA can be functionalized with other polymer chains. For instance, grafting poly(ε-caprolactone) or O-(2-aminoethyl)-O'-methylpolyethylenglycole (PEG) onto the PHEA backbone creates copolymers that can self-assemble into micelles or nanoparticles. researchgate.netnih.gov Future work will explore a wider range of grafted polymers to precisely control particle size, drug loading capacity, and release kinetics.

    Targeted Ligand Conjugation: For applications in targeted drug delivery, specific ligands can be attached to the polymer. The synthesis of poly(α,β-[N-(2-hydroxyethyl)-L-aspartamide])-folate (PHEA-FA) is a prime example. nih.gov The folate molecule acts as a targeting agent for cancer cells that overexpress the folate receptor. nih.gov This strategy leads to enhanced cellular uptake in specific cell lines. nih.gov Future research will involve conjugating other targeting moieties like antibodies, peptides, and aptamers to broaden the therapeutic applications.

    Cross-linking for Hydrogel Formation: The functional groups on PHEA allow for cross-linking to form hydrogels. researchgate.netmdpi.com These hydrogels can be designed to be responsive to environmental stimuli such as pH or redox conditions. researchgate.net For example, hydrogels based on poly(aspartic acid) cross-linked with cystamine (B1669676) exhibit redox-responsive swelling and degradation due to the cleavable disulfide bonds. researchgate.netnih.gov Advanced functionalization will focus on creating "smart" hydrogels with multi-responsive behaviors for sophisticated drug release profiles or as scaffolds in tissue engineering. mdpi.comnih.gov

    Surface Modification for Enzyme Immobilization: The polymer backbone can be functionalized to act as a support for enzymes. Poly(aspartic acid) hydrogel particles have been functionalized with linkers like ethylenediamine (B42938) and glutaraldehyde (B144438) to covalently immobilize enzymes such as CalB, enhancing their stability and recyclability. researchgate.net This opens avenues for using these materials as robust biocatalysts in industrial processes.

    Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Analytical Chemistry

    The unique properties of this compound and its derivatives position them as ideal candidates for interdisciplinary research, bridging fundamental organic synthesis with applied materials and analytical sciences.

    Materials Science - Biomimetic Mineralization: Acidic amino acids like aspartic acid play a crucial role in biomineralization, the process by which living organisms produce minerals. nih.govmdpi.com They can influence the nucleation, growth, and crystal phase of inorganic materials like calcium carbonate and hydroxyapatite (B223615) (the primary mineral component of bone). nih.govlmu.de Research shows that aspartic acid can be incorporated into hydroxyapatite crystals and can control the formation of different calcium carbonate polymorphs (vaterite and calcite). mdpi.comlmu.de Future interdisciplinary work will investigate how this compound and its polymers can be used to create advanced composite materials, such as organic-inorganic hybrid scaffolds for bone tissue engineering that mimic the natural bone extracellular matrix. researchgate.netnih.gov The hydroxyl group introduces an additional site for interaction, potentially offering finer control over mineralization processes.

    Materials Science - Drug Delivery Systems: The development of nanoparticles and hydrogels from PHEA is a major area of intersection between organic chemistry and materials science. researchgate.netnih.gov The synthesis of these materials (organic chemistry) is directly linked to their performance as drug carriers (materials science). For instance, PHEA-folate nanoparticles have been shown to form spherical particles smaller than 100 nm and exhibit pH-sensitive aggregation, properties crucial for effective drug delivery. nih.gov Future challenges involve creating multifunctional systems that combine targeting, controlled release, and imaging capabilities in a single platform.

    Analytical Chemistry - Biosensors and Separation Science: The functional groups on this compound and its polymers can be used to create selective recognition elements in analytical systems. For example, polymers with specific binding sites can be used as the stationary phase in chromatography for the separation of biomolecules. Cryogels made from related monomers like poly(2-hydroxyethyl methacrylate-N-methacryloyl-(L)-aspartic acid) have been synthesized for the specific isolation of molecules like lactose. In another area, peptide sequences containing aspartic acid are used in biosensors, such as those for detecting botulinum neurotoxin, where the peptide is cleaved by the toxin's enzymatic activity. acs.org Future research could explore the use of this compound-based polymers to create novel nanobiosensors or separation media with tailored selectivity and sensitivity.

    Q & A

    Basic Research Question

    • Sample Preparation : Deproteinize with acetonitrile (3:1 v/v) and derivatize with o-phthalaldehyde (OPA) for UV/fluorescence detection.
    • HPLC Conditions : Use a C18 column, 0.1% TFA in water/acetonitrile (95:5) mobile phase, and UV detection at 210 nm .
    • Validation : Spike recovery tests (90–110%) and limit of detection (LOD < 0.1 µg/mL) ensure accuracy in serum or tissue homogenates .

    What role does pH play in modulating the chelation capacity of this compound in aqueous solutions?

    Advanced Research Question
    pH directly affects protonation states:

    • Low pH (2–4) : Carboxyl groups are protonated, reducing chelation.
    • Neutral pH (6–8) : Deprotonated carboxylates and hydroxyl groups enable optimal metal binding (e.g., Cu²⁺, Fe³⁺).
    • High pH (>9) : Hydroxyl deprotonation enhances affinity for hard Lewis acids (e.g., Al³⁺). Adsorption studies on cryogels show maximum capacity at pH 6.5–7.5 .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.